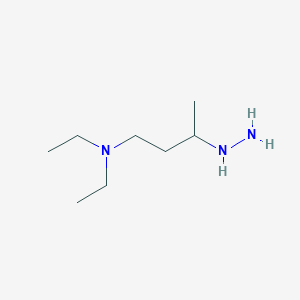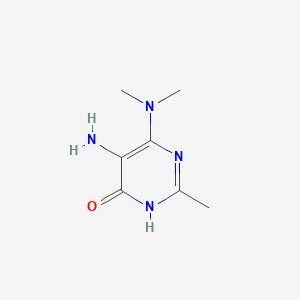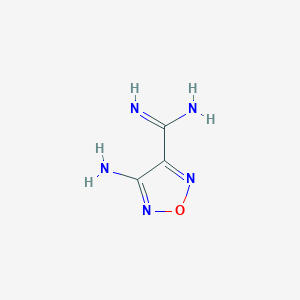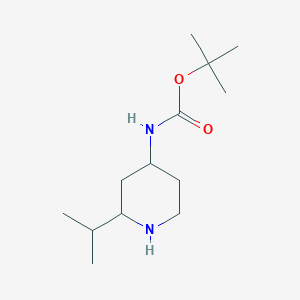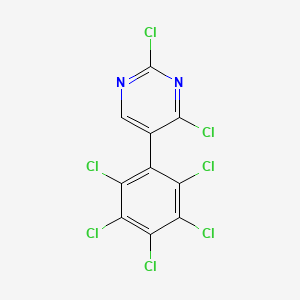
2,4-Dichloro-5-(perchlorophenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-(perchlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains two chlorine atoms and a perchlorophenyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(perchlorophenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with perchlorophenyl reagents under specific conditions. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
2,4-Dichloro-5-(perchlorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Sonogashira, and Heck reactions to form complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines in solvents like ethanol or DMF.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like THF or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups such as amino, thiol, or alkoxy groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
科学的研究の応用
2,4-Dichloro-5-(perchlorophenyl)pyrimidine has several scientific research applications:
作用機序
The mechanism of action of 2,4-Dichloro-5-(perchlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with nucleic acids, proteins, and cell membranes, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar structure with a fluorine atom instead of a perchlorophenyl group.
2,4-Dichloro-5-methylpyrimidine: Contains a methyl group instead of a perchlorophenyl group.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group instead of a perchlorophenyl group.
Uniqueness
2,4-Dichloro-5-(perchlorophenyl)pyrimidine is unique due to the presence of the perchlorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C10HCl7N2 |
|---|---|
分子量 |
397.3 g/mol |
IUPAC名 |
2,4-dichloro-5-(2,3,4,5,6-pentachlorophenyl)pyrimidine |
InChI |
InChI=1S/C10HCl7N2/c11-4-3(2-1-18-10(17)19-9(2)16)5(12)7(14)8(15)6(4)13/h1H |
InChIキー |
MIBHZZKSGSDGBO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


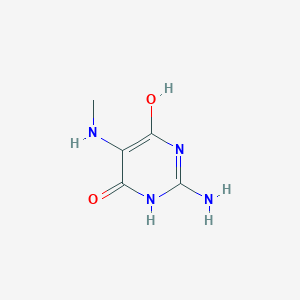
![4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097434.png)
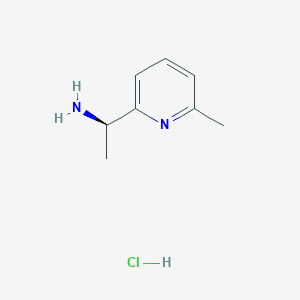

![(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide](/img/structure/B13097448.png)
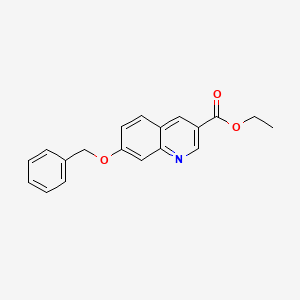

![2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13097470.png)
